molecular formula C18H15FN2O3 B2382155 2-(2-fluorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide CAS No. 946262-29-9

2-(2-fluorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide

Cat. No. B2382155
CAS RN: 946262-29-9
M. Wt: 326.327
InChI Key: RPPRUUAJRZRPNR-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide, commonly known as FPhIs, is a small molecule inhibitor that has been identified as a potent anticancer agent. It belongs to the family of isoxazole-based compounds that have been shown to have promising anticancer activity in preclinical studies.

Scientific Research Applications

Photoreactions and Synthesis

  • The study of photoreactions of similar compounds like flutamide in different solvents shows that photo-induced reactions can lead to the formation of various radicals and products. For example, flutamide undergoes a nitro-nitrite rearrangement under UV light in acetonitrile, leading to the generation of phenoxy radicals and nitrogen monoxide. This process signifies the complex behavior of fluorophenoxy compounds under light, which could be relevant for understanding the photostability and photochemical properties of 2-(2-fluorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide in pharmaceutical and material science applications (Watanabe, Fukuyoshi, & Oda, 2015).

Potential Biological Activity

  • Compounds with similar structures have been synthesized and investigated for their biological activities. For instance, derivatives containing the fluorophenoxy group have been synthesized, indicating ongoing interest in exploring these compounds for various biological and medicinal applications. Although the direct application in drug use and side effects is excluded from this discussion, the synthesis of such compounds suggests a potential for discovering novel biological activities and therapeutic applications (Yang Man-li, 2008).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c19-15-8-4-5-9-16(15)23-12-18(22)20-11-14-10-17(24-21-14)13-6-2-1-3-7-13/h1-10H,11-12H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPRUUAJRZRPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide

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